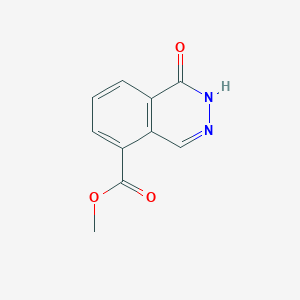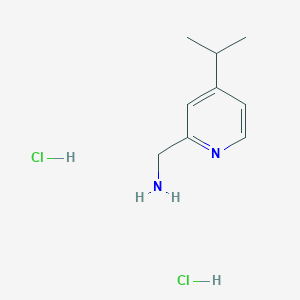![molecular formula C22H24Cl2N4O B7451644 (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride](/img/structure/B7451644.png)
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-674563 2HCl (552325-73-2 (fb-2hcl)) is a potent and selective inhibitor of Akt1, a serine/threonine kinase involved in various cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound has a molecular weight of 431.36 and a chemical formula of C22H24Cl2N4O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-674563 2HCl involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of A-674563 2HCl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
A-674563 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole and pyridine rings
Common Reagents and Conditions
Common reagents used in the reactions of A-674563 2HCl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
A-674563 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Akt1 in various chemical processes.
Biology: Employed in cell biology research to investigate the signaling pathways regulated by Akt1.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Akt1 .
Wirkmechanismus
A-674563 2HCl exerts its effects by selectively inhibiting Akt1 with a Ki of 11 nM. It reduces the phosphorylation of Akt downstream targets, thereby modulating various cellular processes such as cell growth, survival, and metabolism. The compound is modestly potent to protein kinase A and more than 30-fold selective for Akt1 over protein kinase C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
A-443654: Another Akt inhibitor with a different chemical structure but similar biological activity.
MK-2206: A non-ATP-competitive Akt inhibitor with a distinct mechanism of action.
GSK690693: A pan-Akt inhibitor with activity against multiple isoforms of Akt .
Uniqueness
A-674563 2HCl is unique due to its high selectivity for Akt1 over other kinases, making it a valuable tool for studying Akt1-specific signaling pathways. Its ability to inhibit tumor cell proliferation and modulate various cellular processes highlights its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O.2ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);2*1H/t19-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCUHPQAVRFSNC-TXEPZDRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine](/img/structure/B7451566.png)

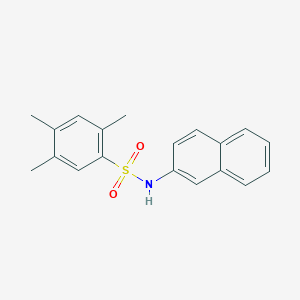
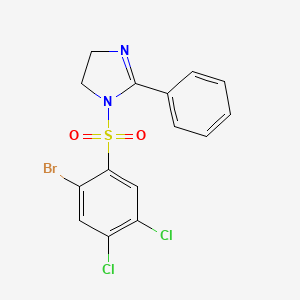
![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
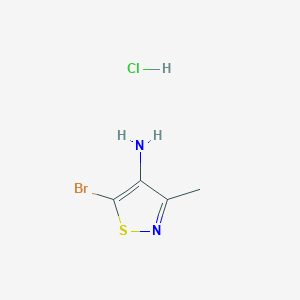
![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)
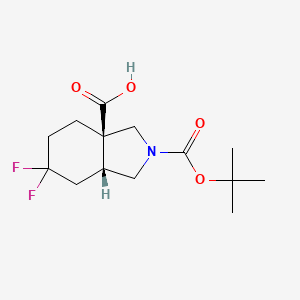
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
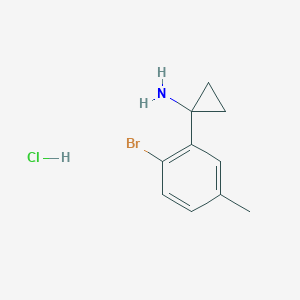
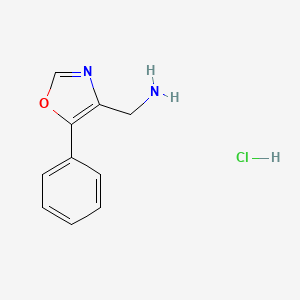
![2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
